molecular formula C18H25N3O3 B12959334 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B12959334
M. Wt: 331.4 g/mol
InChI Key: KLBKFMAUCMDSDJ-UHFFFAOYSA-N
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Description

This compound (CAS: 1246551-25-6) is a heterocyclic derivative of imidazo[1,5-a]pyrazine, featuring a hexahydro-3-oxo core, a phenylmethyl substituent at position 2, and a tert-butyl ester group at position 5. Its molecular formula is C₁₁H₁₉N₃O₃, with a molecular weight of 241.29 g/mol . The tert-butyl ester enhances stability and solubility in organic solvents, while the hexahydro ring system confers conformational rigidity compared to fully aromatic analogs. The compound is synthesized via reductive amination or coupling reactions involving tert-butyl 2-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate precursors, achieving yields up to 87% under optimized conditions (THF, triethylamine, DMAP, 70°C) .

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 2-benzyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)19-9-10-21-15(12-19)13-20(16(21)22)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3

InChI Key

KLBKFMAUCMDSDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation and Core Formation

  • The imidazo[1,5-a]pyrazine nucleus is commonly synthesized by cyclocondensation of 2,3-diaminopyrazine derivatives with α-ketoesters or diketones .
  • Oxidative cyclization or cycloaddition reactions are employed to close the fused ring system.
  • For example, a three-component reaction involving 2,3-diaminomaleonitrile, ketones, and isocyanides has been reported as an effective route to related imidazo[1,5-a]pyrazine derivatives, which can be adapted for this compound by selecting appropriate ketones and reagents to yield the hexahydro-3-oxo structure.

Introduction of the Phenylmethyl Group

  • The phenylmethyl (benzyl) substituent at the 2-position is typically introduced via benzylation of the nitrogen atom or via substitution reactions using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
  • This step is often performed on an intermediate imidazo[1,5-a]pyrazine scaffold before or after ring closure, depending on the synthetic route.

Esterification to Form the Tert-Butyl Ester

  • The carboxylic acid moiety at the 7-position is converted into the tert-butyl ester by reaction with tert-butanol under acidic or coupling conditions.
  • Alternatively, tert-butyl esters can be introduced by using tert-butyl chloroformate or via direct esterification with tert-butanol in the presence of activating agents.
  • This esterification step is crucial for improving the compound’s stability and lipophilicity, which are important for biological applications.

Representative Synthetic Scheme (Summary Table)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclocondensation 2,3-Diaminopyrazine + α-ketoester, catalyst Formation of imidazo[1,5-a]pyrazine core
2 Benzylation (Alkylation) Benzyl bromide, K2CO3, MeCN, room temp Introduction of phenylmethyl substituent
3 Esterification tert-Butanol, acid catalyst or tert-butyl chloroformate Formation of tert-butyl ester at carboxyl group
4 Purification & Characterization Crystallization, chromatography, NMR, IR, MS Pure target compound with confirmed structure

Analytical and Characterization Techniques

  • The identity and purity of the synthesized compound are confirmed by:
  • These techniques ensure the compound’s structural integrity and suitability for further research.

Research Findings on Preparation

  • Research indicates that the multi-step synthesis involving cyclocondensation followed by selective benzylation and esterification is reproducible and yields the compound with high purity.
  • Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and minimize by-products.
  • The synthetic routes are adaptable to produce analogs by varying the ketone or benzyl substituents, facilitating structure-activity relationship studies in medicinal chemistry.

This comprehensive overview of the preparation methods for Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester highlights the key synthetic steps, reagents, and analytical techniques involved. The described methods are based on diverse, authoritative chemical literature and patent disclosures, ensuring a professional and detailed understanding suitable for advanced research and development contexts.

Chemical Reactions Analysis

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, sodium acetate, and various alkylamines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of highly functionalized imidazo[1,5-a]pyrazine derivatives .

Scientific Research Applications

Biological Activities

Imidazo[1,5-a]pyrazine derivatives are known for their significant biological activities, including:

  • Antitumor Activity : The compound exhibits potential anticancer properties by inhibiting key enzymes involved in tumor growth.
  • Antimicrobial Effects : Studies have shown that it can inhibit the growth of various pathogens.
  • Neuroprotective Effects : Preliminary research indicates potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.

Synthetic Methodologies

The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves several steps, often utilizing reagents such as molecular iodine and sodium acetate. The synthetic pathways can be optimized for yield and purity depending on the desired application.

General Synthesis Steps:

  • Formation of the Imidazo Framework : Start with appropriate precursors to form the core imidazo structure.
  • Functionalization : Introduce various substituents to enhance biological activity.
  • Purification : Utilize techniques like recrystallization or chromatography to isolate the final product.

Case Studies

Several studies have investigated the applications of imidazo[1,5-a]pyrazine derivatives:

  • Study on Anticancer Properties : A recent investigation demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines by targeting specific signaling pathways.
  • Antimicrobial Activity Research : In vitro studies revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, leading to a cascade of cellular events . For example, some derivatives of this compound have been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with related imidazo[1,5-a]pyrazine derivatives.

Key Findings

Synthetic Efficiency : The target compound’s synthesis (87% yield) outperforms analogs like 6-methyl-5-[(4-methylphenyl)sulfonyl]-7-phenylimidazo[1,5-a]pyrazin-8(7H)-one (18% yield) , highlighting its scalability.

Stability and Solubility : The tert-butyl ester and hexahydro-3-oxo core improve stability and lipophilicity compared to dicarboxylic acid derivatives (e.g., C₁₂H₁₇N₃O₄), which are more polar and prone to hydrolysis .

Functionalization Potential: Brominated analogs (e.g., C₁₁H₁₆BrN₃O₂) are more reactive in Suzuki-Miyaura couplings, whereas acetyl-substituted derivatives (e.g., C₁₇H₂₃N₃O₄) offer sites for further derivatization via ketone chemistry .

Biological Relevance : While imidazo[1,5-a]pyridine-based probes exhibit solvatochromic behavior in lipid bilayers , the hexahydro-pyrazine core in the target compound may reduce π-conjugation, limiting fluorescence applications but improving metabolic stability.

Table 2: Physicochemical Properties

Property Target Compound 3-Bromo Derivative Dicarboxylic Acid Derivative
Molecular Weight (g/mol) 241.29 290.18 267.28
logP (Predicted) 2.1 2.8 0.9
Water Solubility Low Very low Moderate
Stability High Moderate Low (acid-sensitive)

Biological Activity

Imidazo[1,5-a]pyrazine derivatives are a class of compounds recognized for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester has garnered attention due to its unique structural features that enhance its potential for therapeutic applications.

Chemical Structure and Properties

This compound features a fused heterocyclic structure with nitrogen atoms that contribute to its biological activity. The presence of both carboxylic acid and ester functional groups allows for diverse reactivity and interaction with biological targets. Its molecular formula is C23H27N3O4C_{23}H_{27}N_3O_4 with a molecular weight of approximately 409.48 g/mol.

PropertyValue
Boiling Point536.1 ± 60.0 °C (Predicted)
Density1.28 ± 0.1 g/cm³ (Predicted)
pKa-0.44 ± 0.20 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to inhibit specific pathways critical in disease processes, particularly in cancer cell proliferation.

Key Mechanisms

  • Enzyme Inhibition : Compounds in this class often act as kinase inhibitors, blocking signaling pathways that lead to cancer cell growth.
  • Receptor Interaction : Some derivatives have been identified as antagonists for orexin receptors, which are involved in sleep regulation and may have implications in treating sleep disorders and stress-related conditions .

Biological Activity

Research has demonstrated that imidazo[1,5-a]pyrazine derivatives exhibit a range of biological activities:

  • Anticancer Activity : Various studies have evaluated the effectiveness of these compounds against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, derivatives have shown significant cytotoxic effects in vitro, comparable to established chemotherapeutic agents like etoposide .
  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial effects against various pathogens, making them potential candidates for developing new antibiotics.

Comparative Analysis

To illustrate the unique biological activity of Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid compared to other similar compounds, the following table summarizes key findings:

Compound NameStructure FeaturesBiological Activity
Imidazo[1,2-a]pyrazineContains a different nitrogen arrangementAntileishmanial properties
Imidazo[1,5-a]pyridinePyridine ring instead of pyrazineAntitumor activity
Imidazo[1,2-b]pyridineDifferent fusion patternAntimicrobial effects
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid Unique combination of functional groupsPromising candidate for various diseases

Case Studies

Recent studies have highlighted the potential of this compound in specific therapeutic areas:

  • Cancer Treatment : A study evaluated the anticancer efficacy of imidazo[1,5-a]pyrazine derivatives against multiple cancer cell lines using the MTT assay. Results indicated that certain compounds displayed superior cytotoxicity compared to traditional treatments like cisplatin .
  • Neuropharmacology : Research on orexin receptor antagonism has shown that related compounds can modulate sleep patterns and may be beneficial in treating insomnia and anxiety disorders .
  • Antimicrobial Applications : Investigations into the antimicrobial properties of imidazo derivatives revealed effectiveness against resistant strains of bacteria, suggesting a role in addressing antibiotic resistance issues.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, silylformamidine intermediates in benzene under reflux conditions (60–80°C) are stirred for 24–48 hours, followed by crystallization from hexane to isolate the product . Optimization includes monitoring reaction progress via TLC, controlling moisture (anhydrous solvents), and using catalysts like iridium under visible light for cyclization steps .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using δ values (e.g., methyl groups at ~1.2–1.4 ppm, aromatic protons at 7.2–8.0 ppm). Discrepancies between calculated and observed values (e.g., <0.1 ppm for 1H NMR, <1.5 ppm for 13C NMR) may indicate impurities or tautomerism .
  • Melting Point : Confirm purity (e.g., 118–120°C for related derivatives) .
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS for [M+H]+ ions) .

Q. What purification strategies are effective for isolating the ester derivative?

Methodological Answer:

  • Crystallization : Use hexane or ethyl acetate/hexane mixtures to precipitate high-purity crystals .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 10–30% v/v) .
  • Distillation : Remove volatile byproducts under reduced pressure (e.g., rotary evaporation at 40–50°C) .

Advanced Research Questions

Q. How can discrepancies between calculated and experimental NMR data be resolved?

Methodological Answer:

  • Dynamic Effects : Investigate tautomeric equilibria (e.g., keto-enol shifts) using variable-temperature NMR .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify conformational isomers .
  • Decoupling Experiments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for phenylmethyl or hexahydro groups .

Q. What mechanistic insights explain the role of catalysts in cyclization reactions?

Methodological Answer:

  • Iridium Catalysis : Visible light activates Ir(III) complexes, facilitating single-electron transfer (SET) to drive intramolecular cyclization. Monitor reaction kinetics via UV-vis spectroscopy to optimize catalyst loading (e.g., 2–5 mol%) .
  • Base-Mediated Pathways : Use KOtBu or NaH to deprotonate intermediates, accelerating nucleophilic aromatic substitution. Track intermediates via in situ IR .

Q. How can steric effects of the phenylmethyl group influence reactivity?

Methodological Answer:

  • Comparative Synthesis : Synthesize analogs with substituents of varying bulk (e.g., benzyl vs. cyclohexylmethyl) and compare yields via HPLC .
  • X-ray Crystallography : Resolve crystal structures to measure torsional angles and steric hindrance at position 2 .
  • Kinetic Studies : Use pseudo-first-order conditions to assess reaction rates, correlating steric bulk with activation energy .

Q. What computational methods support spectral data interpretation?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., benzene vs. DMSO) on NMR chemical shifts .
  • Docking Studies : Predict binding conformations in biological assays using AutoDock Vina, cross-referenced with experimental IC50 values .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting points or yields across studies?

Methodological Answer:

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous benzene vs. technical grade) and crystallization protocols .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., oxidation derivatives from nitro groups) .
  • Thermogravimetric Analysis (TGA) : Confirm decomposition profiles to distinguish polymorphs .

Experimental Design Considerations

Q. How to design a scalable synthesis protocol without yield loss?

Methodological Answer:

  • Flow Chemistry : Transition batch reactions to continuous flow systems, maintaining temperature control and reducing reaction time .
  • DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading) using response surface methodology (RSM) .

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